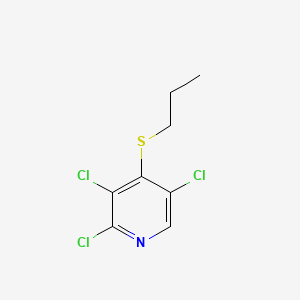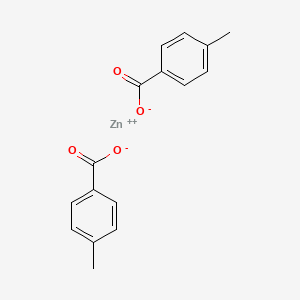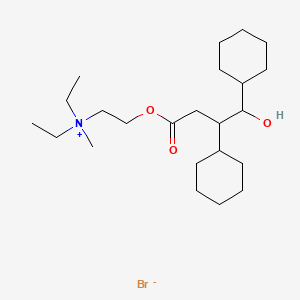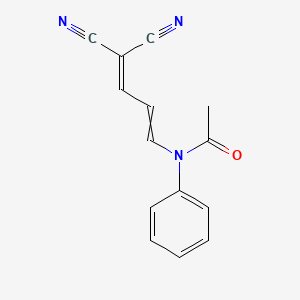
Formaldehyde, dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxetane, also known as 1,3-dioxacyclobutane, is a heterocyclic organic compound with the molecular formula C₂H₄O₂. It features a four-membered ring consisting of alternating oxygen and carbon atoms. This compound can be viewed as a dimer of formaldehyde (CH₂O) and is known for its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxetane is typically synthesized via [2+2] cycloadditions of two carbonyl compounds. This method involves the reaction of two molecules of formaldehyde under specific conditions to form the four-membered ring structure . The reaction conditions often require low temperatures to stabilize the intermediate compounds and prevent decomposition.
Industrial Production Methods
Industrial production of 1,3-dioxetane is not common due to its instability and the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using the aforementioned cycloaddition reactions .
化学反应分析
Types of Reactions
1,3-Dioxetane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form high-energy intermediates.
Thermal Decomposition: Upon heating, 1,3-dioxetane decomposes to produce carbonyl compounds such as formaldehyde.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and molecular oxygen are commonly used in oxidation reactions involving 1,3-dioxetane.
Thermal Conditions: Decomposition typically occurs at elevated temperatures, leading to the formation of carbonyl compounds.
Major Products Formed
Formaldehyde: One of the primary products formed during the decomposition of 1,3-dioxetane.
Acetone and Acetaldehyde: These compounds can also be formed depending on the specific reaction conditions.
科学研究应用
1,3-Dioxetane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemiluminescence: 1,3-Dioxetane and its derivatives are known for their chemiluminescent properties.
Biological Probes: The compound is used as a probe in biological systems to study enzyme activities and other biochemical processes.
Medical Diagnostics: In medicine, 1,3-dioxetane derivatives are employed in diagnostic assays to detect specific biomarkers.
Industrial Applications: The compound is used in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 1,3-dioxetane primarily involves its chemiluminescent properties. When the compound undergoes oxidation, it forms a high-energy intermediate that decomposes to produce light. This process involves the cleavage of the O-O bond in the dioxetane ring, leading to the formation of excited-state carbonyl compounds that emit light as they return to their ground state . This property is exploited in various chemiluminescent assays and imaging techniques.
相似化合物的比较
1,3-Dioxetane is unique among dioxetanes due to its stability and chemiluminescent properties. Similar compounds include:
1,2-Dioxetane: This isomer has adjacent oxygen atoms in the ring and is less stable than 1,3-dioxetane.
Dioxetanones: These compounds are also known for their chemiluminescent properties but differ in their structural and chemical properties.
Peroxyoxalates and Luminol: These compounds also exhibit chemiluminescence but have different chemical structures and reaction mechanisms.
1,3-Dioxetane stands out due to its ability to form stable high-energy intermediates that are useful in various scientific and industrial applications.
属性
CAS 编号 |
61233-19-0 |
|---|---|
分子式 |
C2H4O2 |
分子量 |
60.05 g/mol |
IUPAC 名称 |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
InChI 键 |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
规范 SMILES |
C1OCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)




![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)


![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

